
1-Tosyl-3-pyrrolidinol
Overview
Description
1-Tosyl-3-pyrrolidinol is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . It is characterized by a pyrrolidine ring substituted with a tosyl group and a hydroxyl group. This compound is primarily used in research settings, particularly in the fields of organic chemistry and biochemistry .
Mechanism of Action
Target of Action
1-Tosyl-3-pyrrolidinol is a derivative of pyrrolidine . Pyrrolidine derivatives have been found to have versatile applications, ranging from ion binding to the inhibition of human enzymes. .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Therefore, it is likely that this compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by pyrrolidine derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Preparation Methods
1-Tosyl-3-pyrrolidinol can be synthesized through various methods. One common synthetic route involves the reaction of 3-pyrrolidinol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane or ethyl acetate at low temperatures to prevent side reactions . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1-Tosyl-3-pyrrolidinol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to remove the tosyl group, yielding 3-pyrrolidinol.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tosyl-3-pyrrolidinol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Tosyl-3-pyrrolidinol can be compared with other similar compounds, such as:
This compound Tosylate: This compound has an additional tosyl group, which can affect its solubility and reactivity.
N-(para-Tolylsulfonyl)-3-pyrrolidinol: Similar in structure but may have different stereochemistry, affecting its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns .
Biological Activity
1-Tosyl-3-pyrrolidinol (CAS Number: 170456-83-4) is a chemical compound with significant biological activity, primarily due to its structural characteristics as a pyrrolidine derivative. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 241.31 g/mol
- Canonical SMILES : CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O
This compound acts primarily through enzyme inhibition and protein interactions. Its mechanism involves the following biochemical pathways:
- Antioxidant Activity : The compound exhibits properties that help neutralize free radicals, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
- Antimicrobial Properties : Research indicates effectiveness against various bacterial and fungal strains, suggesting its utility in treating infections.
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antioxidant | Protects cells from oxidative damage by scavenging free radicals. |
Anti-inflammatory | Reduces inflammation by inhibiting cytokine production. |
Antibacterial | Effective against multiple bacterial strains, indicating potential use in antibiotic development. |
Antifungal | Shows activity against certain fungal pathogens. |
Antiparasitic | May exhibit effects against parasitic infections. |
Anticancer | Preliminary studies suggest potential in inhibiting cancer cell proliferation. |
Neuropharmacological | Potential effects on neurotransmitter systems, indicating possible applications in neuroprotection. |
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
- Enzyme Inhibition Studies : Research conducted by Zhang et al. (2022) demonstrated that this compound inhibits specific enzymes involved in inflammatory pathways, leading to decreased levels of inflammatory markers in vitro.
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry (2023) reported that the compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for new antibiotics.
- Neuroprotective Effects : In a neuropharmacology study, this compound was shown to enhance neuronal survival in models of oxidative stress, indicating its potential for treating neurodegenerative diseases.
Future Directions
Given its wide range of biological activities, future research on this compound should focus on:
- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level to optimize its therapeutic applications.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for various indications.
- Synthesis of Derivatives : Exploring modifications to the chemical structure to enhance potency and selectivity for specific biological targets.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIRRXGVYYWCGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395376 | |
Record name | 1-TOSYL-3-PYRROLIDINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170456-83-4 | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170456-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-TOSYL-3-PYRROLIDINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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